molecular formula C25H21F3NNaO3S B1662795 MK-2894 (sodium salt) CAS No. 1006036-88-9

MK-2894 (sodium salt)

Cat. No. B1662795
M. Wt: 495.5 g/mol
InChI Key: RQRUUNKVGDVBFV-UHFFFAOYSA-M
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Patent
US08969394B2

Procedure details

A solution of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid from Example 16, Step 4 (112 mg, 0.236 mmol) in EtOH (5 mL), was treated with NaOH (1.0N in water, 236 μL, 0.236 mmol) after which a precipitate was formed. The mixture then obtained was concentrated to dryness. Water (15 mL) was added to the residue. The very fine resulting suspension was frozen in a bath of dry ice and acetone and lyophilized to afford the desired product as a white fluffy solid. MS (−APCI): m/z 472 (M−23)−.
Name
Quantity
236 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH3:33])=[C:5]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8].[OH-].[Na+:35]>CCO>[CH3:1][C:2]1[S:3][C:4]([CH3:33])=[C:5]([CH2:22][C:23]2[CH:24]=[CH:25][C:26]([C:29]([F:31])([F:30])[F:32])=[CH:27][CH:28]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:21]=[CH:20][C:16]([C:17]([O-:19])=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8].[Na+:35] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)O)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
236 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The mixture then obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
ADDITION
Type
ADDITION
Details
Water (15 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The very fine resulting suspension was frozen in a bath of dry ice and acetone

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)[O-])C=C1)CC1=CC=C(C=C1)C(F)(F)F)C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.